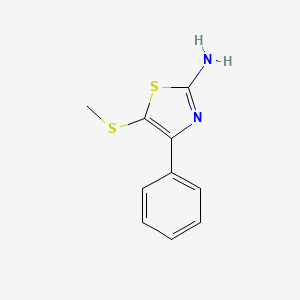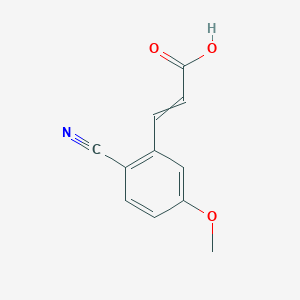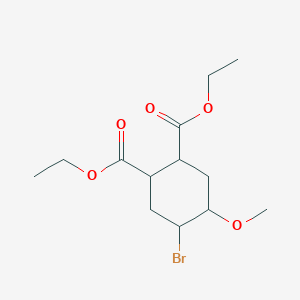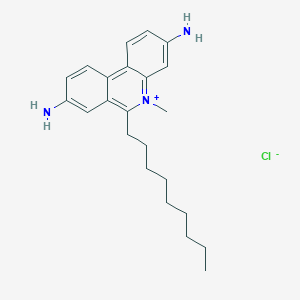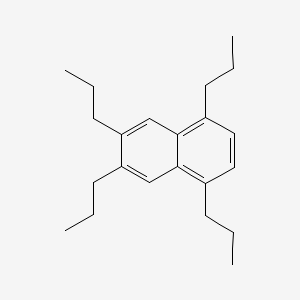![molecular formula C20H12F4O3 B14493184 Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone CAS No. 64488-60-4](/img/structure/B14493184.png)
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a phenoxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: This compound shares a similar fluorinated structure but differs in its functional groups.
(2,3,5,6-Tetrafluoro-4-hydroxymethyl-phenyl)-methanol: This compound has a hydroxymethyl group instead of a phenoxymethoxy group.
Propriétés
Numéro CAS |
64488-60-4 |
|---|---|
Formule moléculaire |
C20H12F4O3 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
phenyl-[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C20H12F4O3/c21-15-14(19(25)12-7-3-1-4-8-12)16(22)18(24)20(17(15)23)27-11-26-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
MLTDBNVFHYVRKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)OCOC3=CC=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



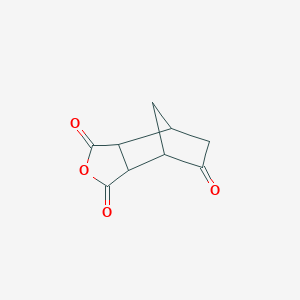
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)

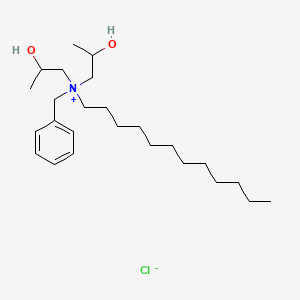
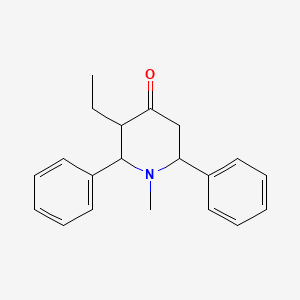
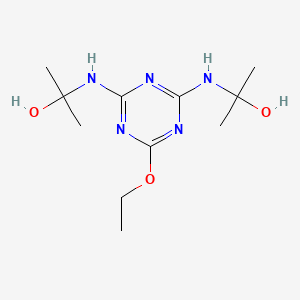
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
